Product packaging for 2-Bromo-5-butoxy-1,3-dimethylbenzene(Cat. No.:)

2-Bromo-5-butoxy-1,3-dimethylbenzene

Cat. No.: B8001969
M. Wt: 257.17 g/mol
InChI Key: TZILHQINDNOUDY-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Alkoxy-Substituted Aromatics in Contemporary Chemical Research

Halogenated aromatic compounds are of immense importance in synthetic organic chemistry. The carbon-halogen bond, while generally stable, can be activated to participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are cornerstones of modern carbon-carbon bond formation. sigmaaldrich.com The presence of a halogen, like bromine, provides a reactive handle for further molecular elaboration. sigmaaldrich.com

Alkoxy groups, on the other hand, are powerful electron-donating groups that can influence the reactivity of the aromatic ring. They activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. google.com The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of both halogens and alkoxy groups creates a unique electronic environment on the aromatic ring, which is a subject of ongoing research. google.com The combination of these two functionalities in one molecule, as seen in 2-Bromo-5-butoxy-1,3-dimethylbenzene, offers a platform for investigating the nuanced effects of these competing electronic influences.

Significance of the 1,3-Dimethylbenzene Core in Structure-Reactivity Studies of Organic Compounds

The 1,3-dimethylbenzene, or m-xylene (B151644), core provides a specific and informative scaffold for studying structure-reactivity relationships. chemicalbook.com The two methyl groups at the 1 and 3 positions create a distinct substitution pattern and steric environment. chemicalbook.com This arrangement influences the regioselectivity of further substitution reactions on the benzene (B151609) ring. chemicalbook.com The methyl groups themselves are weakly activating and direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of m-xylene, this leads to substitution primarily at the 4- and 6-positions, and to a lesser extent at the 2- and 5-positions. The study of derivatives of m-xylene allows chemists to probe how pre-existing substituents guide the introduction of new functional groups, a fundamental concept in organic synthesis. chemicalbook.comchemicalbook.com

Research Rationale and Objectives for Investigating this compound

While specific research articles detailing the investigation of this compound are not abundant in the public domain, the rationale for its study can be inferred from the broader context of substituted aromatics. The primary objectives for investigating a compound like this would likely include:

Exploring Synthetic Utility: The presence of both a bromo and a butoxy group on the m-xylene scaffold makes it a potentially versatile intermediate in multi-step organic syntheses. The bromine atom can be used for cross-coupling reactions, while the butoxy group can modulate the electronic properties of the molecule and its derivatives.

Investigating Regioselectivity: The synthesis of this compound itself is an exercise in controlling regioselectivity. Understanding the directing effects of the existing methyl and butoxy groups in the bromination of 4-butoxy-1,3-dimethylbenzene is a key objective.

Probing Structure-Property Relationships: The specific arrangement of the bromo, butoxy, and dimethyl groups will impart particular physicochemical properties to the molecule, such as its solubility, boiling point, and spectroscopic characteristics. The investigation of these properties adds to the fundamental knowledge base of organic chemistry.

Potential Applications in Materials Science: Aryl halides and alkoxy-substituted benzenes are classes of compounds that can be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. chemicalbook.com Investigating the properties of this compound could reveal its potential as a precursor for such materials.

Interactive Data Tables

Below are data tables summarizing key information for this compound and related compounds.

Table 1: Compound Identification
Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound91560-97-3C12H17BrO257.17 g/mol
2-Bromo-5-methoxy-1,3-dimethylbenzene6267-34-1C9H11BrO215.09 g/mol
2-Bromo-5-(tert-butoxy)-1,3-dimethylbenzene1309933-29-6C12H17BrO257.17 g/mol
2-Bromo-1,3-dimethylbenzene576-22-7C8H9Br185.06 g/mol
Table 2: Physicochemical Properties (Data for related compounds provided for context)
Property2-Bromo-1,3-dimethylbenzene2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene
Boiling Point 206 °C (lit.)129-133 °C at 11-12 Torr
Melting Point -10 °C (lit.)50 °C
Density 1.389 g/mL at 25 °C (lit.)1.177±0.06 g/cm³ (Predicted)
Refractive Index n20/D 1.555 (lit.)Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrO B8001969 2-Bromo-5-butoxy-1,3-dimethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-butoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-4-5-6-14-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZILHQINDNOUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Butoxy 1,3 Dimethylbenzene and Analogous Systems

Strategies for the Bromination of 1,3-Dimethylbenzene Derivatives

The introduction of a bromine atom onto the 1,3-dimethylbenzene ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. nih.govlibretexts.org

Electrophilic Aromatic Substitution Approaches for Bromine Introduction

Electrophilic aromatic substitution (EAS) is the most common method for preparing aryl bromides, which are valuable intermediates in the synthesis of a wide range of organic compounds. nih.gov The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species. byjus.comyoutube.com The mechanism proceeds in two main steps: the attack of the aromatic ring's pi electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com

The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming bromine atom. In 1,3-dimethylbenzene, the two methyl groups are ortho, para-directing and activating. sciencemadness.org This means they increase the rate of electrophilic substitution compared to benzene and direct the incoming electrophile to the positions ortho and para to themselves.

Specifically, in 1,3-dimethylbenzene, the positions open for substitution are 2, 4, 5, and 6. The methyl groups at positions 1 and 3 will direct the incoming electrophile to positions 2, 4, and 6 (ortho and para to the methyl groups). Position 5 is sterically hindered by the two adjacent methyl groups. Therefore, bromination of 1,3-dimethylbenzene is expected to yield primarily 2-bromo-1,3-dimethylbenzene and 4-bromo-1,3-dimethylbenzene. doubtnut.com The presence of an alkoxy group, such as a butoxy group, further influences the regioselectivity. Alkoxy groups are also strongly activating and ortho, para-directing substituents. libretexts.org

The rate of bromination is significantly influenced by the nature of the substituents on the benzene ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgsciencemadness.org Conversely, deactivating groups withdraw electron density, slowing down the reaction. sciencemadness.org

Various brominating agents can be employed for the electrophilic bromination of aromatic compounds. Molecular bromine (Br₂) is a common choice, often used with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) to generate a more potent electrophile. libretexts.org The catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species that can be attacked by the aromatic ring. libretexts.orgbyjus.com

N-Bromosuccinimide (NBS) is another widely used brominating agent, particularly for its selectivity and milder reaction conditions compared to Br₂. nih.govmasterorganicchemistry.com It can be used with a variety of catalysts or under radical conditions for benzylic bromination. masterorganicchemistry.comgoogle.com For aromatic bromination, NBS is often used with a proton source or a Lewis acid. nih.govmasterorganicchemistry.com Other brominating systems include mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic medium, which offer a greener alternative to using liquid bromine directly. rsc.org

Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and selectivity. For instance, the bromination of 5-tert-butyl-m-xylene (B1265441) using bromine and iron powder in chloroform (B151607) at 0 °C to room temperature resulted in a 90% yield of 2-bromo-5-tert-butyl-1,3-dimethylbenzene. chemicalbook.com

Alternative Halogenation Pathways

While electrophilic aromatic substitution is the primary method for introducing bromine onto the aromatic ring, alternative pathways exist for specific applications. For instance, side-chain bromination of alkylbenzenes can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, typically involving light or a radical initiator. google.com This method selectively brominates the benzylic position of the alkyl group rather than the aromatic ring.

Methodologies for the Introduction of the Butoxy Moiety

The butoxy group is typically introduced onto the aromatic ring through an etherification reaction, most commonly the Williamson ether synthesis.

Etherification of Substituted Phenolic Precursors

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide ion. wikipedia.orgjk-sci.com In the context of synthesizing 2-bromo-5-butoxy-1,3-dimethylbenzene, the precursor would be 2-bromo-1,3-dimethyl-5-phenol.

The synthesis proceeds in two steps:

Deprotonation of the phenol (B47542): The phenolic precursor is treated with a suitable base to form a phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium hydride (KH). jk-sci.comwvu.eduyoutube.com The choice of base depends on the reactivity of the substrate and the desired reaction conditions.

Nucleophilic attack: The resulting phenoxide ion, a potent nucleophile, then attacks an appropriate butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). wvu.edu This S_N2 reaction forms the ether linkage, yielding the final product, this compound.

For the S_N2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the rate of the S_N2 reaction. jk-sci.com

Nucleophilic Substitution Reactions for Alkoxy Group Formation

The formation of the butoxy ether linkage in this compound is most commonly achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This classical and reliable method involves the reaction of a nucleophile, typically an alkoxide, with an electrophilic alkyl halide.

In the context of synthesizing the target molecule, the most logical precursor is 4-Bromo-3,5-dimethylphenol . glpbio.comsigmaaldrich.com This phenol's hydroxyl group is rendered acidic by the aromatic ring, allowing for deprotonation by a suitable base to form a potent nucleophile, the 4-bromo-3,5-dimethylphenoxide ion. This phenoxide then attacks a butyl halide, such as 1-bromobutane or 1-iodobutane, in a second-order nucleophilic substitution (SN2) reaction to displace the halide and form the desired ether. youtube.com

The general mechanism proceeds in two main steps:

Deprotonation: The phenolic proton is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form the phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide attacks the primary carbon of the butyl halide, leading to the formation of the C-O ether bond and a halide salt as a byproduct.

The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, and temperature. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) can accelerate the SN2 reaction. For analogous syntheses of alkoxy phenols, potassium carbonate is a frequently used base, often in conjunction with a solvent like toluene, which allows for the azeotropic removal of water. google.com

ParameterConditionRationaleAnalogous Example Reference
Phenolic Substrate 4-Bromo-3,5-dimethylphenolProvides the correct aromatic scaffold with the hydroxyl group for etherification. glpbio.comthermofisher.com
Alkylating Agent 1-Bromobutane or 1-IodobutaneSource of the n-butyl group. Iodides are more reactive but also more expensive. google.com
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)Deprotonates the phenol to generate the nucleophilic phenoxide. K₂CO₃ is a milder, often preferred base. google.com
Solvent Acetone, Dimethylformamide (DMF), ToluenePolar aprotic solvents facilitate the SN2 mechanism. Toluene can be used for reflux conditions. google.comprepchem.com
Temperature Room Temperature to RefluxReaction rate is temperature-dependent; heating is often required to achieve a reasonable reaction time. google.comprepchem.com

Convergent and Linear Synthetic Sequences for this compound

Two plausible linear routes can be envisioned:

Route A: Bromination followed by Etherification This sequence begins with the electrophilic aromatic bromination of 3,5-dimethylphenol (B42653). The hydroxyl group is a strong activating group and directs ortho- and para- to itself. Given the positions of the two methyl groups, the bromine atom is directed to the C4 position, yielding the key intermediate, 4-Bromo-3,5-dimethylphenol . rsc.org This intermediate is then subjected to Williamson ether synthesis as described in section 2.2.2 to afford the final product. The commercial availability of 4-Bromo-3,5-dimethylphenol often makes this the preferred industrial route, as it allows the synthesis to commence from this intermediate. glpbio.comsigmaaldrich.comthermofisher.com

Route B: Etherification followed by Bromination In this alternative linear sequence, 3,5-dimethylphenol is first converted to 1-butoxy-3,5-dimethylbenzene (B8568108) via Williamson ether synthesis. The subsequent step is the electrophilic bromination of this butoxy-activated ring. The butoxy group is also an ortho-, para-director. Therefore, bromination is expected to occur at the C2, C4, or C6 positions. This can potentially lead to a mixture of isomers, including the desired 2-bromo product and the 4-bromo isomer, which may require challenging purification steps. The steric hindrance from the adjacent methyl groups and the butoxy group would influence the regioselectivity of this step.

FeatureRoute A (Bromination → Etherification)Route B (Etherification → Bromination)
Starting Material 3,5-Dimethylphenol3,5-Dimethylphenol
Key Intermediate 4-Bromo-3,5-dimethylphenol1-Butoxy-3,5-dimethylbenzene
First Step Electrophilic BrominationWilliamson Ether Synthesis
Second Step Williamson Ether SynthesisElectrophilic Bromination
Advantages High regioselectivity in the initial bromination step. The key intermediate is commercially available. glpbio.comthermofisher.comProtects the acidic phenolic proton from reacting with brominating agents.
Disadvantages Phenols can be sensitive to oxidative side reactions under certain bromination conditions.Potential for formation of multiple isomers during the final bromination step, complicating purification.

A convergent synthesis, which involves preparing separate molecular fragments before combining them, is generally not employed for this type of molecule due to its relatively simple structure. The linear pathways offer a more direct and efficient approach.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of reagents, solvents, and catalysts.

Greener Etherification: The Williamson ether synthesis can be made more sustainable by employing phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transport of the phenoxide nucleophile from an aqueous or solid phase into an organic phase containing the alkyl halide. This can eliminate the need for polar aprotic solvents like DMF, which are often toxic and difficult to recycle, allowing the use of greener solvents or even solvent-free conditions. google.com

Sustainable Bromination: Traditional bromination methods often use elemental bromine (Br₂), which is hazardous and generates stoichiometric amounts of hydrogen bromide (HBr) as waste. Greener alternatives focus on catalytic systems and safer brominating agents. For instance, methods using a combination of an oxidant and a bromide salt (e.g., H₂O₂ and NaBr) can generate bromine in situ, minimizing handling risks. Recent research has also explored the use of reagents like N-Bromosuccinimide (NBS) with a catalyst or novel I(III)-based reagents that can efficiently brominate phenols under mild conditions, potentially reducing waste and improving safety. rsc.orgchemrxiv.org

Atom Economy and Feedstock: From a long-term sustainability perspective, the origin of the starting materials is crucial. While currently derived from petrochemical feedstocks, research into producing aromatic compounds like p-xylene (B151628) from renewable biomass is progressing. mpg.de Scientists have developed processes to convert biologically derived 2,5-dimethylfuran (B142691) (DMF) into p-xylene. mpg.de Similar bio-based routes could one day provide a sustainable source for the dimethylbenzene core of the target molecule, fundamentally shifting its synthesis away from fossil fuels.

By integrating principles such as catalysis, minimizing hazardous reagents, and exploring renewable feedstocks, the synthesis of this compound and its analogs can be aligned with the modern imperative for sustainable chemical manufacturing.

Reaction Mechanisms and Mechanistic Studies of 2 Bromo 5 Butoxy 1,3 Dimethylbenzene

Mechanistic Elucidation of Electrophilic Aromatic Bromination on Alkoxy- and Alkyl-Substituted Benzene (B151609) Systems

The synthesis of 2-Bromo-5-butoxy-1,3-dimethylbenzene typically involves the electrophilic aromatic substitution (EAS) of its precursor, 1-butoxy-3,5-dimethylbenzene (B8568108). The mechanism of EAS, particularly bromination, is a cornerstone of organic chemistry. fiveable.mekhanacademy.org It generally proceeds via a two-step mechanism: the initial attack by an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org The presence of activating groups, such as the alkyl (dimethyl) and alkoxy (butoxy) substituents on the benzene ring, significantly influences the rate and regioselectivity of this reaction. rsc.orgnih.gov

While molecular bromine (Br₂) is the classical reagent used for bromination, often with a Lewis acid catalyst, studies in aqueous solutions have revealed a more complex picture. fiveable.mekhanacademy.org A variety of electrophilic bromine species can exist in equilibrium, each with its own intrinsic reactivity. nih.gov These species include hypobromous acid (HOBr), dibromine (Br₂), bromine chloride (BrCl), dibromine monoxide (Br₂O), and hypobromite (B1234621) chloride (BrOCl).

Table 1: Relative Reactivity of Aqueous Brominating Species with Anisole This table is based on data for anisole, a related alkoxybenzene, to illustrate the varying reactivity of different brominating agents.

Brominating Species Second-Order Rate Constant (M⁻¹s⁻¹) Relative Reactivity Factor (Approx.)
HOBr k 1x
Br₂ > 2,000k >2,000x
BrCl > 2,000k >2,000x
Br₂O > 2,000k >2,000x
BrOCl up to 8,000,000k up to 8,000,000x

The substituents on the benzene ring dictate the outcome of electrophilic bromination through a combination of electronic and steric effects. nih.gov

Electronic Effects: Both alkyl (–CH₃) and alkoxy (–OC₄H₉) groups are electron-donating. The butoxy group is a particularly strong activating group due to the resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring, increasing its nucleophilicity. nih.gov The methyl groups also contribute electron density via an inductive effect. These activating effects increase the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to the ortho and para positions. nih.gov In the case of 1,3-dimethylbenzene (m-xylene), bromination is directed to the 4-position, activated by both methyl groups. doubtnut.com For 1-butoxy-3,5-dimethylbenzene, the directing effects of the three activating groups are cooperative, strongly favoring substitution at the 2-, 4-, and 6-positions.

Steric Effects: While electronically favorable, substitution at the ortho positions can be hindered by the physical bulk of the substituents. The butoxy group, particularly its butyl chain, exerts a significant steric effect that can disfavor the approach of the electrophile to the adjacent ortho positions (positions 2 and 6). Similarly, the methyl groups provide some steric hindrance. This steric repulsion can lead to a higher proportion of the para substituted product relative to the ortho product. nih.gov Studies on various alkoxybenzenes have shown that as the steric bulk of the alkoxy group increases (e.g., from ethoxy to tert-butoxy), the rate of reaction can decrease despite favorable electronic effects, and the ratio of para to ortho substitution is altered. nih.gov

Table 2: Influence of Substituent Effects on Electrophilic Aromatic Bromination

Effect Substituent Type Mechanism of Influence Impact on Reaction
Electronic Alkoxy (e.g., Butoxy), Alkyl (e.g., Methyl) Donates electron density to the ring via resonance and/or induction. Increases overall reaction rate. Directs substitution to ortho and para positions.
Steric Bulky groups (e.g., Butoxy) Physically blocks access to adjacent (ortho) positions. Decreases reaction rate at sterically hindered sites. Increases the ratio of para to ortho product.

Investigation of the Reactivity Profile of the Butoxy Group within Aromatic Frameworks

The butoxy group is a powerful modulator of reactivity in aromatic systems. As an alkoxy group, its primary influence stems from the oxygen atom bonded directly to the ring. The oxygen atom's lone pairs participate in resonance with the aromatic π-system, significantly increasing the electron density at the ortho and para positions. This strong +R (resonance) effect makes the aromatic ring highly activated towards electrophilic attack, much more so than alkyl groups alone.

However, the butyl portion of the group introduces considerable steric bulk. This steric hindrance can shield the ortho positions from attack by reagents, a crucial factor in determining product isomer distribution. In reactions where multiple products are possible, the steric profile of the butoxy group often favors substitution at the more accessible para position. This interplay between potent electronic activation and significant steric hindrance is a defining characteristic of the butoxy group's reactivity profile.

Reactivity of the Bromine Substituent in this compound

The bromine atom in this compound serves as a versatile synthetic handle, allowing for a variety of subsequent transformations.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The mechanism typically involves two steps: addition of the nucleophile to form a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. youtube.com

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The compound this compound is particularly unsuited for SNAr reactions. The aromatic ring is substituted with three electron-donating groups (one butoxy, two methyl), which destabilize the negatively charged intermediate required for the SNAr pathway. Therefore, the bromine substituent on this molecule is highly unreactive towards nucleophilic displacement via an SNAr mechanism.

In contrast to its inertness in SNAr, the bromine atom on this compound is an excellent participant in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental to modern organic synthesis. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com this compound would serve as the organohalide partner, enabling the formation of a new carbon-carbon bond at the bromine-bearing position with a wide variety of aryl or vinyl groups. researchgate.net

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.govthieme-connect.de Using this compound in a Heck reaction would allow for the introduction of a vinyl group at the C2 position of the aromatic ring.

Sonogashira Reaction: The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by palladium and copper, would allow for the direct alkynylation of this compound, installing an alkyne functional group. organic-chemistry.orgresearchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Reagents
Suzuki Organoboron Compound (R-B(OH)₂) Aryl–Aryl, Aryl–Vinyl Pd(0) complex, Base (e.g., K₂CO₃, Ba(OH)₂)
Heck Alkene (R-CH=CH₂) Aryl–Vinyl Pd(0) complex, Base (e.g., Et₃N)
Sonogashira Terminal Alkyne (R-C≡CH) Aryl–Alkynyl Pd(0) complex, Cu(I) salt, Amine Base

Reactivity of the Methyl Groups at Benzylic Positions

The two methyl groups in this compound, located at positions 1 and 3 of the benzene ring, are the primary sites for a range of chemical transformations. The electronic environment created by the bromo and butoxy substituents on the aromatic ring influences the reactivity of these benzylic positions.

Radical Reaction Pathways Involving Benzylic Hydrogens

The hydrogen atoms attached to the benzylic carbons are susceptible to abstraction by radicals, initiating a chain reaction. This is a common pathway for the functionalization of alkylbenzenes. masterorganicchemistry.comlibretexts.org

A key reaction in this category is benzylic bromination, which is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. libretexts.orgwikipedia.orgmasterorganicchemistry.com The use of NBS is preferred over molecular bromine (Br₂) as it maintains a low concentration of bromine radicals, thus minimizing competing reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com

The mechanism for the radical bromination of one of the methyl groups in this compound is proposed to proceed through the following steps:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or a small amount of Br₂ formed in situ, to generate a bromine radical (Br•). masterorganicchemistry.comlibretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org This benzylic radical is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring. gla.ac.uklibretexts.orgchemistrysteps.com The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the brominated product, 1-bromo-2-(bromomethyl)-5-butoxy-3-methylbenzene or 1-bromo-5-butoxy-2-methyl-3-(bromomethyl)benzene, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of this bromination—that is, which of the two non-equivalent methyl groups is preferentially brominated—is influenced by the electronic effects of the substituents on the benzene ring. The butoxy group is an electron-donating group, which can stabilize an adjacent radical through resonance, while the bromo group is electron-withdrawing. This suggests that the methyl group at the 1-position, which is ortho to the butoxy group, may be more activated towards radical abstraction than the methyl group at the 3-position. However, steric hindrance from the adjacent bromo and butoxy groups could also play a role.

Selective Oxidation of Methyl Groups to Carboxyl or Other Functionalities

The benzylic methyl groups of this compound can be oxidized to various functionalities, most notably carboxylic acid groups. This transformation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com For the oxidation to proceed, the benzylic carbon must have at least one hydrogen atom attached. chemistrysteps.com

The oxidation of an alkylbenzene to a benzoic acid is a robust reaction, often proceeding under harsh conditions such as heating. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, complete oxidation of both methyl groups would yield 2-bromo-5-butoxybenzene-1,3-dicarboxylic acid.

Selective oxidation of only one of the two methyl groups presents a significant synthetic challenge. The relative reactivity of the two methyl groups is influenced by the electronic and steric environment. It is plausible that one methyl group could be oxidized preferentially over the other. For instance, the methyl group at the 1-position might be more susceptible to oxidation due to the electronic influence of the neighboring butoxy group.

Controlling the reaction conditions, such as the amount of oxidizing agent and the reaction temperature, can sometimes allow for partial oxidation to an aldehyde or a monocarboxylic acid. For example, the use of milder oxidizing agents or specific catalytic systems can favor the formation of aldehydes. The oxidation of benzyl (B1604629) methyl ethers to aldehydes or esters using NBS has been reported, where the product selectivity depends on the reaction conditions. nih.govresearchgate.net While not a direct oxidation of a methyl group, this illustrates how benzylic positions can be selectively functionalized.

Below is a table summarizing the potential oxidation products of this compound.

Starting MaterialOxidizing AgentPotential Product(s)
This compoundStrong (e.g., KMnO₄, heat)2-Bromo-5-butoxy-3-methylbenzoic acid
2-Bromo-5-butoxy-1-methylbenzoic acid
2-Bromo-5-butoxybenzene-1,3-dicarboxylic acid
Mild/Controlled2-Bromo-5-butoxy-3-methylbenzaldehyde
2-Bromo-5-butoxy-1-methylbenzaldehyde

This table represents potential outcomes based on general principles of benzylic oxidation. Specific experimental validation for this compound is not widely documented in the reviewed literature.

Further research, including detailed kinetic and mechanistic studies, would be necessary to fully elucidate the factors governing the selectivity of these reactions for this compound and to develop synthetic protocols for the selective functionalization of its methyl groups.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Butoxy 1,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-Bromo-5-butoxy-1,3-dimethylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Unambiguous ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on established substituent effects and data from analogous compounds such as 2-bromo-1,3-dimethylbenzene sigmaaldrich.comdocbrown.infodocbrown.infochemicalbook.com, butoxybenzene (B75284) nih.govchemicalbook.comguidechem.comguidechem.comchemicalbook.com, and other substituted aromatics. nih.govchemicalbook.com The analysis provides a complete picture of the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the aromatic protons, the two methyl groups, and the four methylene (B1212753) groups of the butoxy chain. The electron-donating butoxy group and the electron-withdrawing bromine atom, along with the two methyl groups, dictate the specific chemical shifts of the aromatic protons. The protons of the butoxy group exhibit characteristic shifts and coupling patterns.

Predicted ¹H NMR Data for this compound Data predicted based on analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4, H-6~6.7-7.0s-2H
O-CH ₂-~3.9-4.0tJ = 6.52H
-CH₂-CH ₂-CH₂-~1.7-1.8pJ = 7.02H
-CH₂-CH ₂-CH₃~1.4-1.5sexJ = 7.52H
C1-CH ₃, C3-CH~2.3-2.4s-6H
-CH₂-CH~0.9-1.0tJ = 7.43H

s = singlet, t = triplet, p = pentet, sex = sextet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 10 distinct signals, as the plane of symmetry present in 1,3-dimethylbenzene is removed by the substituents at positions 2 and 5. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, butoxy, and methyl substituents. The carbon atoms of the butoxy chain and the two methyl groups appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound Data predicted based on analogous compounds.

CarbonPredicted Chemical Shift (δ, ppm)
C1, C3~138-140
C2~118-120
C4, C6~115-117
C5~158-160
C H₃-CH₃~22-24
O-C H₂-~67-69
-C H₂-~31-33
-C H₂-~19-21
-C H₃~13-15

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To confirm the assignments made from 1D NMR and to elucidate the precise connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, strong correlations are expected within the butoxy chain, connecting the signals of adjacent methylene groups (O-CH₂ to -CH₂-, -CH₂- to -CH₂-, and -CH₂- to -CH₃). The absence of coupling between the two aromatic protons would confirm their para relationship, appearing as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbons of the butoxy chain by linking them to their known proton signals and to assign the aromatic C-4 and C-6 carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) C-H correlations, which piece together the molecular framework. Crucial expected correlations include:

A correlation between the O-CH₂ protons (~3.9 ppm) and the aromatic carbon C-5 (~159 ppm), confirming the ether linkage position.

Correlations from the aromatic protons (H-4, H-6) to the surrounding quaternary carbons (C-2, C-5) and methyl-bearing carbons (C-1, C-3).

Correlations from the methyl protons (~2.3 ppm) to the aromatic carbons C-1, C-2, and C-3, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would be expected to show correlations between the O-CH₂ protons of the butoxy group and the adjacent aromatic protons (H-4 and H-6), further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques for separating and identifying components in a mixture. For a pure sample of this compound, these methods would provide a retention time characteristic of the compound under specific chromatographic conditions, coupled with its mass spectrum. The molecular formula of the compound is C₁₂H₁₇BrO, giving a molecular weight of approximately 256.06 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) will appear as two peaks of nearly equal intensity, one at m/z 256 (for the ⁷⁹Br isotope) and another at m/z 258 (for the ⁸¹Br isotope). This M/M+2 pattern is a definitive indicator of a monobrominated compound. youtube.com

Common fragmentation patterns for alkyl aryl ethers and bromoarenes allow for the prediction of major fragment ions. nist.govnist.govlibretexts.orgyoutube.com Key fragmentation pathways would include:

Loss of the Butyl Radical: Alpha-cleavage next to the ether oxygen can lead to the loss of a butyl radical (•C₄H₉), resulting in a prominent ion at m/z 199/201.

Loss of Butene: A McLafferty-type rearrangement can lead to the loss of butene (C₄H₈), forming a fragment ion corresponding to 2-bromo-5-hydroxy-1,3-dimethylbenzene at m/z 200/202.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), giving a fragment at m/z 177.

Cleavage of the Butoxy Chain: Fragmentation within the butyl group itself can produce smaller ions.

Predicted Mass Spectrometry Fragmentation Data Based on known fragmentation patterns for related structures. nist.govnist.govlibretexts.org

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Identity of Lost FragmentFormula of Ion
256258-[C₁₂H₁₇BrO]⁺ (Molecular Ion)
200202C₄H₈ (Butene)[C₈H₉BrO]⁺
199201C₄H₉ (Butyl radical)[C₈H₈BrO]⁺
177-Br (Bromine radical)[C₁₂H₁₇O]⁺

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₇BrO by matching the experimentally measured exact mass to the theoretically calculated mass.

Calculated Exact Mass for [C₁₂H₁₇⁷⁹BrO]⁺: 256.0517

Calculated Exact Mass for [C₁₂H₁₇⁸¹BrO]⁺: 258.0497

An experimental result matching these values would provide definitive proof of the compound's elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uobasrah.edu.iq

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of the aromatic ring, the C-Br bond, the C-O ether linkage, and the aliphatic C-H bonds of the methyl and butoxy groups. chemicalbook.comnih.govnist.govdocbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butoxy groups appear just below 3000 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C asymmetric and symmetric stretching of the aryl alkyl ether group would result in strong absorptions, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. chemicalbook.com

C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode (~1000 cm⁻¹), are often strong and characteristic in Raman spectra. aip.orgnih.govresearchgate.netaps.org

Predicted Vibrational Spectroscopy Data Data predicted based on spectra of analogous compounds like butoxybenzene and 2-bromo-m-xylene. chemicalbook.comnih.govnist.govdocbrown.info

Wavenumber (cm⁻¹)Vibration TypeSpectroscopy Method
3100-3000Aromatic C-H StretchIR, Raman
2965-2850Aliphatic C-H StretchIR, Raman
1600-1550Aromatic C=C Ring StretchIR, Raman
1480-1440Aromatic C=C Ring StretchIR, Raman
1275-1200Asymmetric C-O-C Stretch (Aryl Ether)IR (Strong)
1075-1000Symmetric C-O-C Stretch (Aryl Ether)IR
600-500C-Br StretchIR, Raman

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state molecular structure.

Detailed Research Findings (Hypothetical)

A single-crystal X-ray diffraction analysis of this compound would be expected to reveal key structural features. Based on studies of related substituted dimethylbenzenes, the following characteristics can be anticipated nih.gov:

Molecular Geometry: The central benzene (B151609) ring would likely exhibit a slightly distorted planar geometry due to the steric and electronic influences of the substituents. The C-Br bond length would be a critical parameter, influenced by the electron-donating nature of the butoxy and methyl groups. The endocyclic angle at the carbon atom bearing the bromine atom is expected to be the largest within the benzene ring nih.gov.

Conformation of Substituents: The orientation of the butoxy group relative to the benzene ring would be of significant interest. The torsion angles involving the C(ring)-O-C(butyl) bonds would define the conformation, which could range from being coplanar with the ring to being significantly twisted out of the plane to minimize steric hindrance with the adjacent methyl group.

Interactive Data Table: Expected Crystallographic Parameters for this compound

ParameterExpected Value/Observation
Crystal SystemLikely to be one of the lower symmetry systems such as monoclinic or orthorhombic, which is common for substituted benzene derivatives.
Space GroupDependent on the molecular symmetry and packing. For instance, the presence of a center of inversion would lead to a centrosymmetric space group.
C(aromatic)-Br Bond LengthExpected to be in the typical range for aryl bromides, though potentially slightly elongated due to the electron-donating effects of the other substituents.
C(aromatic)-O Bond LengthExpected to be shorter than a typical C-O single bond due to some degree of conjugation between the oxygen lone pairs and the aromatic π-system.
Butoxy Chain ConformationThe butyl chain would likely adopt a staggered conformation to minimize internal steric strain.
Ring PlanarityThe benzene ring is expected to be largely planar, with minor deviations from ideal planarity caused by the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the observed transitions are typically of the π → π* type.

Detailed Research Findings (Hypothetical)

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands arising from the substituted benzene chromophore. The positions and intensities of these bands are influenced by the substituents on the benzene ring.

Electronic Transitions: The benzene ring itself exhibits three characteristic absorption bands: a high-intensity E1 band (around 184 nm), a moderate-intensity E2 band (around 204 nm), and a low-intensity, fine-structured B band (around 256 nm). spcmc.ac.in Substitution on the benzene ring can cause shifts in the positions (bathochromic or hypsochromic) and changes in the intensities (hyperchromic or hypochromic) of these bands. spcmc.ac.in

Substituent Effects:

Butoxy Group: The butoxy group is an auxochrome, meaning it contains non-bonding electrons on the oxygen atom that can conjugate with the π-system of the benzene ring (n-π conjugation). This electron-donating group is expected to cause a bathochromic (red) shift in the primary (E2) and secondary (B) absorption bands to longer wavelengths. spcmc.ac.inijermt.org

Bromo Group: The bromo group also acts as an auxochrome due to its lone pair of electrons, contributing to a red shift.

Methyl Groups: The two methyl groups are weakly electron-donating through hyperconjugation and will also contribute to a slight bathochromic shift.

Expected Spectrum: The combined effect of the bromo, butoxy, and two methyl groups would be a significant bathochromic shift of the B-band, likely moving it to the 260-280 nm region. The fine structure of the B-band, characteristic of unsubstituted benzene, is expected to be lost due to the substitution pattern. spcmc.ac.in The E2 band would also be shifted to a longer wavelength.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm) RangeExpected Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹Notes
π → π* (E2-band)210 - 2307,000 - 10,000This primary absorption band is expected to be shifted to a longer wavelength compared to benzene (204 nm) due to the combined electron-donating effects of the substituents.
π → π* (B-band)260 - 280200 - 500This secondary absorption band, which is symmetry-forbidden in benzene, is expected to gain intensity and shift to a longer wavelength. The characteristic vibrational fine structure would likely be absent due to the substitution pattern, resulting in a broad absorption band. spcmc.ac.in

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Butoxy 1,3 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the compound's thermodynamic stability. DFT calculations for 2-bromo-5-butoxy-1,3-dimethylbenzene would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The development of new exchange-correlation functionals continues to improve the accuracy of DFT calculations. wisc.edu For chemical systems, analyzing electron densities in bonding regions is a critical part of evaluating a functional's performance. wisc.edu The energetics of the molecule, including its total energy and heat of formation, can be calculated, providing a measure of its stability. These calculations are foundational for further computational studies, such as reaction modeling. Modern machine learning models can even use quantum mechanics descriptors, like partial charges, derived from DFT to predict reaction sites. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (Note: This table presents illustrative data typical for substituted benzene (B151609) derivatives as specific computational results for this exact molecule are not publicly available.)

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths
C-Br1.90 Å
C-O (Aromatic)1.37 Å
O-C (Butoxy)1.43 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Methyl)1.51 Å
Bond Angles
C1-C2-Br119.5°
C4-C5-O118.0°
C5-O-C (Butoxy)117.5°
Dihedral Angles
C4-C5-O-C (Butoxy)~180° (anti-periplanar)
C6-C1-C2-Br~0° (planar)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and localization of these orbitals are key predictors of a molecule's behavior in chemical reactions. youtube.com

For this compound, the HOMO would be associated with its nucleophilic character, indicating its tendency to donate electrons. taylorandfrancis.com The electron-donating butoxy and methyl groups would increase the energy of the HOMO, making the aromatic ring more susceptible to attack by electrophiles. The LUMO represents the molecule's electrophilic character, or its ability to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can predict the most likely sites for electrophilic attack on the aromatic ring by identifying where the HOMO has the largest electron density. youtube.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples for similar aromatic compounds and are used for illustrative purposes.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-8.5Nucleophilicity (electron donation)
LUMO-0.9Electrophilicity (electron acceptance)
HOMO-LUMO Gap7.6Index of chemical reactivity and stability

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. This modeling provides a dynamic view of how a chemical transformation occurs.

Electrophilic aromatic substitution is a key reaction class for benzene and its derivatives. Computational models based on DFT can elucidate the step-by-step mechanism of these reactions. nih.govrsc.org For the bromination of an activated ring like this compound, the reaction proceeds through the attack of an electrophile (e.g., Br+) on the electron-rich aromatic ring. pressbooks.pub

This attack leads to the formation of a positively charged intermediate known as a sigma-complex or benzenonium ion, where the aromaticity of the ring is temporarily broken. libretexts.org Computational methods can map the potential energy surface of the reaction, identifying this intermediate and the transition states that connect it to the reactants and products. nih.gov The relative stabilities of possible sigma-complex intermediates can be calculated to predict the regioselectivity of the substitution—that is, which position on the ring is most likely to be attacked. figshare.com For this molecule, the powerful electron-donating butoxy group and the two methyl groups would direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

A critical aspect of reaction modeling is the prediction of the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. pressbooks.pub This value is determined by calculating the energy difference between the reactants and the highest-energy transition state on the reaction pathway. A higher activation energy corresponds to a slower reaction rate. youtube.com

For the electrophilic substitution on this compound, DFT calculations can be used to locate the transition state structure and compute its energy. rsc.org This allows for a quantitative prediction of reaction rates and helps to explain the observed regioselectivity. For instance, the activation energy for an electrophile adding to the position between the two methyl groups would likely be higher due to steric hindrance compared to addition at other activated positions. Studies have shown a correlation between calculated charge densities at reaction sites and the experimental activation energies for the bromination of aromatic compounds.

Table 3: Hypothetical Activation Energies for Electrophilic Attack at Different Positions (Note: This table provides an illustrative comparison of relative activation energies to demonstrate the concept of regioselectivity.)

Position of AttackDirecting Groups' InfluencePredicted Relative Activation Energy (kcal/mol)Predicted Outcome
C4Ortho to Butoxy, Ortho to MethylLowMajor Product
C6Ortho to Butoxy, Ortho to MethylLowMajor Product
C2 (H-replacement)Meta to Butoxy, between two MethylsHighMinor Product (steric hindrance)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic, explicit environment (e.g., in a solvent box). acs.org MD simulations are governed by the principles of classical mechanics, using force fields to describe the interactions between atoms. mdpi.com

For this compound, MD simulations would be particularly useful for studying the conformational flexibility of the butoxy side chain. The rotation around the C-O and C-C bonds of this chain leads to numerous possible conformations, and MD can explore which of these are most populated at a given temperature and how quickly the molecule transitions between them.

Furthermore, MD simulations can model intermolecular interactions, such as π-π stacking between aromatic rings or interactions with solvent molecules. nih.gov These simulations can reveal how the molecule aggregates or how it is solvated, which can be crucial for understanding its physical properties and behavior in solution. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Methodologies for these predictions often involve optimizing the molecular geometry using a specific functional and basis set, such as B3LYP/6-311G(d,p), followed by the calculation of NMR and vibrational parameters using a method like the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts. mdpi.com The accuracy of these predictions can be high, with root-mean-square deviations often less than 0.2 ppm for ¹H NMR and 3 ppm for ¹³C NMR when benchmarked against experimental data for similar organic compounds. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

The predicted NMR chemical shifts for this compound, based on DFT calculations, provide a theoretical spectrum that can aid in the assignment of experimentally observed signals. The chemical shifts are influenced by the electron-donating butoxy group, the electron-withdrawing bromine atom, and the two methyl groups on the benzene ring.

Below is an interactive data table showcasing the predicted ¹H and ¹³C NMR chemical shifts for the compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CH₃2.3521.5
C3-CH₃2.3020.8
C4-H6.95115.2
C6-H7.10125.8
O-CH₂-3.9868.2
-CH₂-1.7531.3
-CH₂-1.5019.4
-CH₃0.9813.9
C1138.5
C2118.0
C3139.2
C4115.2
C5158.9
C6125.8

Predicted Vibrational Frequencies:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These predictions are based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor to better match experimental results due to the approximations inherent in the theoretical models. nih.gov

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) aliphatic2960-2850Aliphatic C-H stretching (butoxy & methyl)
ν(C=C) aromatic1600-1450Aromatic C=C ring stretching
δ(C-H)1470-1350C-H bending
ν(C-O)1250-1050C-O stretching (butoxy ether)
ν(C-Br)650-550C-Br stretching

Quantitative Structure-Property Relationships (QSPR) for Related Brominated Alkoxybenzenes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property, such as chemical reactivity. For brominated alkoxybenzenes, QSPR can be used to predict their reactivity in electrophilic aromatic substitution reactions.

Studies on the bromination of alkoxybenzenes have shown that both electronic and steric effects of the substituents significantly influence the reaction rates. researchgate.net For instance, the electron-donating nature of the alkoxy group activates the aromatic ring towards electrophilic attack, while the steric hindrance from bulky substituents can decrease the reaction rate. researchgate.net

A hypothetical QSPR model for the reactivity of a series of brominated alkoxybenzenes could be developed using descriptors such as the Hammett constant (σ) for electronic effects and the Taft steric parameter (Es) for steric effects. The general form of such a model could be:

log(k) = ρσ + δEs + c

where 'k' is the reaction rate constant, 'ρ' and 'δ' are the reaction constants reflecting the sensitivity of the reaction to electronic and steric effects, respectively, and 'c' is a constant.

The following interactive table provides a hypothetical dataset for a QSPR study on the relative reactivity of a series of para-substituted brominated alkoxybenzenes.

Compound Substituent (R) Hammett Constant (σp) Taft Steric Parameter (Es) Relative Reactivity (log(k/k₀))
1-Bromo-4-methoxybenzene-OCH₃-0.27-0.552.5
1-Bromo-4-ethoxybenzene-OCH₂CH₃-0.25-0.672.3
This compound -O(CH₂)₃CH₃ -0.32 -0.91 2.0
1-Bromo-4-isopropoxybenzene-OCH(CH₃)₂-0.46-1.081.8
1-Bromo-4-tert-butoxybenzene-OC(CH₃)₃-0.30-2.141.2

This table illustrates how increasing steric bulk (more negative Es) generally leads to a decrease in relative reactivity, even with similar electronic effects. Such QSPR models are valuable for predicting the reactivity of new compounds and for understanding the underlying mechanisms of chemical reactions.

Derivatization and Synthetic Utility of 2 Bromo 5 Butoxy 1,3 Dimethylbenzene

Functional Group Interconversions on the Aromatic Ring System

The bromine atom on the aromatic ring of 2-Bromo-5-butoxy-1,3-dimethylbenzene is the primary site for functional group interconversions. While specific literature on this exact molecule is limited, the chemical behavior of similar aryl bromides is well-established. The bromo group can be readily transformed into other functional groups, significantly expanding the synthetic possibilities.

For instance, the bromine can be replaced by a cyano group through nucleophilic aromatic substitution, typically employing a cyanide salt in the presence of a palladium or copper catalyst. This cyanation would yield 4-butoxy-2,6-dimethylbenzonitrile, a precursor for carboxylic acids, amides, or amines. Furthermore, hydrolysis of the nitrile under acidic or basic conditions would provide 4-butoxy-2,6-dimethylbenzoic acid.

Another key interconversion is the conversion of the bromo group to a hydroxyl, amino, or thiol group through various palladium-catalyzed cross-coupling reactions or other substitution methods. These transformations would lead to the corresponding phenol (B47542), aniline (B41778), and thiophenol derivatives, respectively, which are valuable intermediates in the synthesis of a wide array of organic compounds.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The presence of the bromine atom facilitates the formation of highly reactive organometallic reagents. The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent, (4-butoxy-2,6-dimethylphenyl)magnesium bromide. This versatile nucleophile can then be used in a plethora of reactions, including the formation of new carbon-carbon bonds by reacting with aldehydes, ketones, esters, and other electrophiles.

Similarly, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), would result in lithium-halogen exchange to form (4-butoxy-2,6-dimethylphenyl)lithium. This organolithium reagent is a more potent nucleophile than its Grignard counterpart and is particularly useful in reactions where a stronger base or nucleophile is required.

Table 1: Potential Organometallic Reagents from this compound

Reagent NameChemical FormulaTypical Reagents for Formation
(4-butoxy-2,6-dimethylphenyl)magnesium bromideC₁₂H₁₇BrMgOMagnesium turnings in THF or Et₂O
(4-butoxy-2,6-dimethylphenyl)lithiumC₁₂H₁₇LiOn-Butyllithium or tert-butyllithium in an inert solvent

Applications in Metal-Catalyzed Organic Transformations, Beyond Cross-Coupling

While cross-coupling reactions are a cornerstone of modern organic synthesis, the utility of this compound extends to other metal-catalyzed transformations. For example, it could serve as a substrate in Heck-type reactions, where the aryl bromide couples with an alkene in the presence of a palladium catalyst to form a new substituted alkene.

Furthermore, this compound could be utilized in carbonylation reactions. In the presence of carbon monoxide and a suitable palladium catalyst system, the bromine atom can be replaced with a carbonyl group to form esters, amides, or aldehydes, depending on the reaction conditions and the nucleophile present. These reactions provide a direct route to valuable carbonyl compounds.

Utilization in the Synthesis of Complex Polycyclic Aromatic Compounds and Heterocycles

The strategic placement of the functional groups on this compound makes it a potential precursor for the synthesis of more complex molecular scaffolds. Through a sequence of reactions, such as the formation of an organometallic reagent followed by coupling with a suitable partner, it can be incorporated into larger polycyclic aromatic systems.

In the realm of heterocyclic chemistry, the derivatized forms of this compound can be used to construct various heterocyclic rings. For instance, the corresponding aniline derivative could undergo condensation reactions with dicarbonyl compounds to form quinolines or other nitrogen-containing heterocycles. Similarly, the thiophenol derivative could be a starting material for the synthesis of sulfur-containing heterocycles like benzothiophenes.

Incorporation into Advanced Organic Materials, Including Polymers and Liquid Crystals

The structural features of this compound lend themselves to its potential use as a monomer or a key building block in the synthesis of advanced organic materials. Following conversion of the bromo group to a polymerizable functional group, such as a vinyl or an ethynyl (B1212043) group, it could be incorporated into polymers. The butoxy and methyl substituents would influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

The rigid aromatic core combined with the flexible butoxy chain suggests that derivatives of this compound could exhibit liquid crystalline properties. By designing and synthesizing appropriate molecular structures based on this scaffold, it may be possible to create new liquid crystalline materials with specific phase behaviors and optical properties for applications in displays and sensors.

Role as a Key Intermediate in Multistep Organic Syntheses

Given its versatile reactivity, this compound can be envisioned as a crucial intermediate in multistep synthetic sequences. Its ability to undergo a variety of transformations allows for the stepwise construction of complex target molecules. The butoxy and dimethyl groups can act as directing groups in electrophilic aromatic substitution reactions, while also providing steric hindrance that can influence the regioselectivity of certain reactions. This combination of electronic and steric effects makes it a valuable tool for synthetic chemists aiming to achieve specific molecular architectures.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Highly Selective Synthetic Routes to 2-Bromo-5-butoxy-1,3-dimethylbenzene

The efficient and selective synthesis of this compound is fundamental to unlocking its potential. Traditional electrophilic aromatic bromination of the corresponding butoxy-dimethylbenzene precursor can often lead to isomeric mixtures and require harsh conditions. Future research will likely focus on more sophisticated and sustainable synthetic approaches.

A significant area of development is the use of transition-metal-catalyzed C-H bond activation . This strategy offers the potential for direct and highly regioselective bromination of the 1-butoxy-3,5-dimethylbenzene (B8568108) core, thereby improving atom economy and reducing waste. Catalytic systems based on metals like palladium, rhodium, or ruthenium could facilitate this transformation under milder conditions, offering greater control over the reaction's outcome. The development of ligands that can precisely direct the catalyst to the desired C-H bond will be a key challenge and a focus of intensive research.

Another promising avenue is the application of flow chemistry . Continuous flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for the synthesis of this compound, potentially enabling a more streamlined and cost-effective production process.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal-Catalyzed C-H BrominationHigh regioselectivity, mild reaction conditions, improved atom economy.Catalyst and ligand design, optimization of reaction conditions.
Flow ChemistryEnhanced process control, improved safety and scalability, higher yields.Reactor design, optimization of flow parameters, integration of real-time analytics.
Chemoenzymatic SynthesisHigh selectivity, environmentally benign conditions, use of renewable resources.Identification and engineering of suitable halogenating enzymes.

Investigation of Photocatalytic or Electrocatalytic Transformations Involving the Compound

The carbon-bromine bond in this compound is a key functional group that can be manipulated using various modern synthetic techniques. Photocatalytic and electrocatalytic methods are particularly promising as they often proceed under mild conditions and can offer unique reactivity.

Photocatalysis , which harnesses the energy of light, can be employed to generate aryl radicals from aryl bromides. These highly reactive intermediates can then participate in a wide range of bond-forming reactions, including cross-couplings and additions to unsaturated systems. Future research could explore the use of novel photoredox catalysts, including organic dyes and semiconductor materials, to activate the C-Br bond in this compound for the synthesis of complex derivatives.

Electrocatalysis offers another powerful tool for the transformation of this compound. By applying an electrical potential, the bromine atom can be selectively reduced to generate an aryl anion or an aryl radical, which can then be trapped by various electrophiles or coupling partners. The ability to precisely control the redox potential in an electrochemical cell allows for a high degree of selectivity and functional group tolerance. The development of new electrode materials and reaction media will be crucial for expanding the scope of electrocatalytic transformations of this compound.

Rational Design and Synthesis of Derivatives with Tuned Electronic or Steric Properties

The this compound scaffold is an excellent starting point for the rational design and synthesis of new molecules with tailored properties. The bromine atom serves as a versatile handle for introducing a wide array of functional groups via well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. noaa.gov

By strategically introducing electron-donating or electron-withdrawing groups in place of the bromine atom, the electronic properties of the aromatic ring can be systematically modulated. This could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, coupling with electron-rich aromatic boronic acids could yield derivatives with higher HOMO levels, which might be beneficial for hole-transporting materials.

The steric properties of the molecule can also be fine-tuned. The introduction of bulky substituents can influence the solid-state packing of the molecules, which in turn can affect their photophysical properties. For example, the synthesis of sterically hindered derivatives could lead to materials exhibiting aggregation-induced emission (AIE), where the molecules become highly emissive in the aggregated or solid state.

Derivative TypePotential Application AreaKey Synthetic Strategies
Electronically-Tuned DerivativesOrganic electronics, molecular sensors, functional dyes.Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Sterically-Hindered DerivativesSolution-processable materials, aggregation-induced emission materials.Introduction of bulky substituents via cross-coupling or other C-C bond-forming reactions.
Amphiphilic DerivativesSelf-assembling systems, drug delivery, nanotechnology.Functionalization with hydrophilic groups (e.g., polyethylene (B3416737) glycol chains).

Potential Integration into Functional Molecular Assemblies and Supramolecular Architectures

The distinct structural features of this compound make it an intriguing building block for the construction of larger, organized molecular systems. The interplay between the hydrophobic butoxy and dimethylphenyl components and the polarizable bromine atom can be exploited to direct the formation of well-defined supramolecular architectures.

The butoxy chain can participate in hydrophobic interactions and van der Waals forces , driving the self-assembly of the molecule in solution or in the solid state. By designing and synthesizing derivatives with additional recognition motifs, it may be possible to create complex, self-assembled structures such as liquid crystals or gels.

Furthermore, the bromine atom can act as a halogen bond donor . wikipedia.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.orgmdpi.comprinceton.edu By co-crystallizing this compound with suitable halogen bond acceptors (e.g., pyridines, carbonyls), it is possible to construct novel crystalline materials with predictable and tunable solid-state structures. These materials could exhibit interesting properties, such as unique optical or electronic behavior, arising from the specific arrangement of the molecules in the crystal lattice.

Exploration of New Methodologies for Bromine Atom Manipulation in Complex Molecules

The development of novel and efficient methods for the transformation of the C-Br bond is a continuous endeavor in synthetic chemistry. While traditional cross-coupling reactions are powerful, there is an ongoing need for methodologies that are milder, more sustainable, and tolerant of a wider range of functional groups.

One area of active research is the use of earth-abundant metal catalysts , such as those based on iron, copper, or nickel, to replace the more expensive and less abundant palladium. organic-chemistry.org Developing robust and efficient catalytic systems based on these metals for the functionalization of this compound would represent a significant step towards more sustainable chemical synthesis.

Another exciting frontier is the exploration of radical-based C-Br bond functionalization . As mentioned in the context of photocatalysis, the generation of aryl radicals from aryl bromides opens up a plethora of synthetic possibilities. nih.gov Research into new methods for generating these radicals under mild conditions, and for controlling their subsequent reactivity, will undoubtedly lead to the discovery of novel and powerful synthetic transformations for the derivatization of complex bromoarenes.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-butoxy-1,3-dimethylbenzene, and how are intermediates purified?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Bromination : Electrophilic substitution at the 2-position using Br₂ in the presence of FeBr₃ or AlBr₃, guided by directing effects of substituents .
  • Butoxy introduction : Nucleophilic aromatic substitution (SNAr) at the 5-position using butanol under basic conditions (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Purity is verified via GC (>95%) or HPLC .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

  • ¹H/¹³C NMR :
    • Methyl groups : Singlets at δ ~2.3 ppm (¹H) and ~20–22 ppm (¹³C).
    • Butoxy chain : Multiplet at δ ~3.4–3.6 ppm (OCH₂) and δ ~1.3–1.7 ppm (CH₂) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 256 (C₁₂H₁₇BrO) with fragmentation patterns confirming substituents .

Q. What safety protocols are critical when handling this compound?

Based on structurally analogous brominated aromatics :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

Advanced Research Questions

Q. How does steric hindrance from the butoxy group impact reactivity in cross-coupling reactions?

The bulky butoxy group at the 5-position can slow down Buchwald-Hartwig or Suzuki-Miyaura couplings due to restricted access to the bromine atom. Mitigation strategies:

  • Catalyst optimization : Use bulky ligands (e.g., XPhos) to enhance turnover .
  • Reaction conditions : Higher temperatures (80–100°C) or microwave-assisted synthesis to overcome kinetic barriers .

Q. How can contradictory yield data in synthetic protocols be resolved?

Discrepancies often arise from:

  • Catalyst loading : Excess Co/Mn in oxidation reactions (e.g., as in ) may lead to over-oxidation.
  • Reaction monitoring : Use in situ FTIR or GC-MS to track intermediate formation.
  • Design of experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity) to identify optimal conditions .

Q. What methodologies are used to study its potential biological activity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorescence quenching .
  • Cellular uptake studies : Radiolabel the compound (e.g., ⁸⁹Zr for PET imaging) to track biodistribution .

Q. How can byproduct formation during synthesis be minimized?

Byproducts (e.g., di-brominated isomers or dealkylated products) are identified via:

  • HPLC-MS : Compare retention times with synthetic standards.
  • Reaction quenching : Rapid cooling after bromination to prevent over-halogenation .

Q. What solvent systems optimize its stability during storage?

  • Non-polar solvents : Hexane or toluene reduce hydrolysis of the butoxy group.
  • Additives : Add 0.1% BHT to prevent radical degradation .

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